2-Furanpentanoic acid, tetrahydro-
Description
2-Furanpentanoic acid, tetrahydro- is a cyclic ether derivative with a pentanoic acid side chain attached to a tetrahydrofuran (THF) ring. The compound combines the hydrophobic tetrahydrofuran moiety with a carboxylic acid functional group, making it structurally distinct from simpler THF derivatives. The pentanoic acid chain likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility and biological interactions .
Properties
CAS No. |
32933-12-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(oxolan-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H16O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h8H,1-7H2,(H,10,11) |
InChI Key |
FSQDQVKAHBQFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpentanoic acid, tetrahydro- typically involves the hydrogenation of 2-Furanpentanoic acid. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or nickel (Ni), under hydrogen gas (H₂) at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and catalyst loading, can be optimized to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of 2-Furanpentanoic acid, tetrahydro- may involve continuous flow hydrogenation processes, which offer advantages in terms of scalability, efficiency, and safety. These processes utilize fixed-bed reactors packed with the catalyst, through which the reactant and hydrogen gas are continuously passed. This method allows for precise control over reaction parameters and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Furanpentanoic acid, tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Fully saturated derivatives.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
Here's a detailed overview of the applications of tetrahydro-2-furanpentanoic acid, based on available research:
Chemical Research
- Dimerization Product: Tetrahydro-2-methyl-5,γ-dioxo-2-furanpentanoic acid is a major product in the dimerization of levulinic acid .
Synthesis of Bio-Jet Fuel Precursors
- Levulinic Acid Dimerization: Tetrahydro-2-methyl-5, γ-dioxo-2-furanpentanoic acid, a linear dimer, is formed during the solvent-free aldol dimerization of levulinic acid using sulfonic acid-functionalized mesostructured silicas .
- Catalyst Optimization: Research has optimized reaction conditions for this dimerization, achieving a 58.4% yield of levulinic acid dimerization products using propylsulfonic acid-functionalized mesostructured silica as a catalyst .
Pharmaceutical Applications of Tetrahydro-2-Furoic Acid
It is important to note that tetrahydro-2-furanpentanoic acid is similar in name to tetrahydro-2-furoic acid, and the two may be easily confused. Tetrahydro-2-furoic acid is a useful intermediate in the production of several drugs .
- Alfuzosin Synthesis: Tetrahydro-2-furoic acid is used in the synthesis of alfuzosin, a drug used to treat benign prostatic hyperplasia (BPH) . Alfuzosin is created by reacting tetrahydro-2-furoic acid with the hydrochloride salt of 3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]-propanenitrile .
- Faropenem Intermediate: It is a key intermediate in the preparation of faropenem, an antibiotic used to treat conditions such as acute bacterial sinusitis, chronic bronchitis, and pneumonia .
- Tecadenoson Synthesis: Tetrahydro-2-furoic acid is also used in the creation of tecadenoson .
Mechanism of Action
The mechanism of action of 2-Furanpentanoic acid, tetrahydro- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydro-2-Furancarboxylic Acid (THFCA)
- Structure : A THF ring with a carboxylic acid group at the 2-position (C₅H₈O₃).
- Synthesis : Prepared via cyclization and oxidation reactions, as seen in THF derivatives (e.g., Pictet-Spengler-like reactions for tetrahydro-β-carbolines) .
- Properties: IR spectroscopy shows characteristic peaks for the carboxylic acid (1700–1750 cm⁻¹) and THF ring (C-O-C stretch at ~1070 cm⁻¹) . Higher water solubility compared to 2-Furanpentanoic acid, tetrahydro- due to its shorter chain.
- Applications : Used in pharmaceutical intermediates and chiral catalysts .
Tetrahydrofurfuryl Acrylate (THFA)
- Structure : A THF ring linked to an acrylate ester (C₈H₁₂O₃).
- Synthesis : Esterification of tetrahydrofurfuryl alcohol with acrylic acid .
- Properties :
- Applications : Used in adhesives and coatings.
Pentanoic Acid (Valeric Acid)
- Structure : A straight-chain carboxylic acid (C₅H₁₀O₂).
- Properties :
- Comparison: The absence of a THF ring in pentanoic acid results in lower steric hindrance and higher volatility compared to 2-Furanpentanoic acid, tetrahydro-.
Data Table: Key Properties of 2-Furanpentanoic Acid, Tetrahydro- and Analogs
Research Findings and Reactivity
- Enantioselective Reactions: Chiral THF derivatives, such as tetrahydro-β-carbolines, undergo enantioselective C–H functionalization using tartaric acid catalysts. Similar strategies might apply to 2-Furanpentanoic acid, tetrahydro- if stereocenters are present .
- Stability : The THF ring is susceptible to acid-catalyzed ring-opening, which could limit applications in acidic environments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Furanpentanoic acid, tetrahydro-, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via catalytic hydrogenation of 2-furanpentanoic acid. Ruthenium-based catalysts under hydrogen atmospheres (1–10 bar) in solvents like ethanol or water are commonly employed . Optimization requires monitoring temperature (20–80°C) and catalyst-to-substrate ratios (1:1 to 2000:1). Post-synthesis, liquid-solid separation (e.g., filtration) is critical for purity. Yield improvements focus on solvent-free conditions or inert gas mixtures to minimize side reactions .
- Data Consideration : Compare yields under varying pressures and solvents using GC-MS or HPLC (USP guidelines recommend ≥98% purity thresholds) .
Q. Which spectroscopic techniques are most reliable for characterizing 2-Furanpentanoic acid, tetrahydro-?
- Methodology :
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹) and O-H bending (2500–3300 cm⁻¹) in condensed-phase spectra .
- NMR : NMR shows distinct signals for the tetrahydrofuran ring protons (δ 1.5–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 117.12 (calculated for CHO) aligns with NIST data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
- Methodology :
- Data Reconciliation : Compare NIST-subscribed data (melting point: 21°C ) with USP 30 specifications (updated to reflect market-available grades ). Discrepancies may arise from polymorphic forms or impurities.
- Experimental Replication : Reproduce synthesis and purification steps (e.g., recrystallization in ethanol/water mixtures) to isolate pure forms. Use differential scanning calorimetry (DSC) to verify thermal behavior .
Q. What strategies optimize catalytic hydrogenation for stereoselective synthesis of 2-Furanpentanoic acid, tetrahydro- derivatives?
- Methodology :
- Catalyst Screening : Test chiral ruthenium catalysts (e.g., Ru-BINAP complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC .
- Reaction Engineering : Use continuous-flow reactors to enhance mass transfer and reduce racemization. Parameters like residence time (5–30 min) and H pressure (5–15 bar) are critical .
- Data Analysis : Compare ee values (>90% achievable with optimized catalysts) against computational models (e.g., DFT for transition-state analysis) .
Q. How do stability studies inform storage conditions for 2-Furanpentanoic acid, tetrahydro- in aqueous solutions?
- Methodology :
- Accelerated Degradation Tests : Expose samples to pH 3–9 buffers at 40°C for 4 weeks. Analyze degradation products (e.g., lactone formation) via LC-MS .
- Storage Recommendations : Data from USP 30 indicate stability at -20°C in amber vials under nitrogen, with ≤5% degradation over 5 years .
Key Methodological Notes
- Synthesis : Prioritize solvent-free hydrogenation to reduce purification complexity .
- Analysis : Validate spectral data against NIST and USP compendia to mitigate instrumentation biases .
- Contradictions : Replicate experiments under controlled conditions (e.g., humidity, light) to isolate variable impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
